molecular formula C16H19N3O2S B6117517 2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide

2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B6117517
M. Wt: 317.4 g/mol
InChI Key: BYFWIASAHDEHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide is a chemical compound that has gained much attention in the scientific community due to its potential for various applications in research. This compound is known for its unique structure and properties that make it a useful tool in many fields of study.

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and cancer development.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and induce apoptosis (cell death) in cancer cells. It has also been shown to have a positive effect on the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide in lab experiments is its versatility. It can be used in a variety of assays and experiments due to its unique properties. However, one limitation is that it can be difficult to synthesize and purify, which can make it expensive to use.

Future Directions

There are several future directions for the study of 2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide. One direction is to further investigate its anti-inflammatory and anti-tumor properties and to explore its potential as a therapeutic agent. Another direction is to study its mechanism of action in more detail and to identify new targets for drug development. Additionally, research could focus on improving the synthesis and purification methods for this compound to make it more accessible for use in research.

Synthesis Methods

The synthesis of 2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide involves several steps. The starting materials are cyclopropylamine, 4-methoxyphenylethylamine, and 2-chloro-1,3-thiazole-4-carboxylic acid. These are reacted together in the presence of a base and a solvent to yield the final product.

Scientific Research Applications

2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide has been extensively studied for its potential use in various fields of research. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been used in the study of protein-protein interactions and as a tool for drug discovery.

Properties

IUPAC Name

2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-21-13-6-2-11(3-7-13)8-9-17-15(20)14-10-22-16(19-14)18-12-4-5-12/h2-3,6-7,10,12H,4-5,8-9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFWIASAHDEHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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